![molecular formula C19H19N7O2S B2381958 3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058457-17-2](/img/structure/B2381958.png)

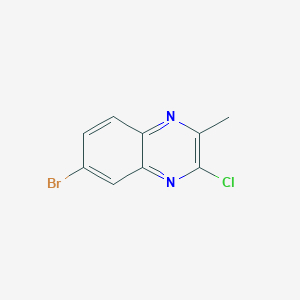

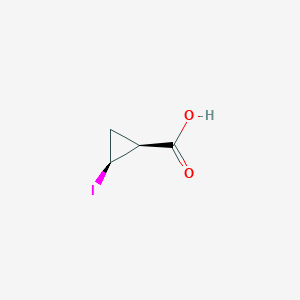

3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

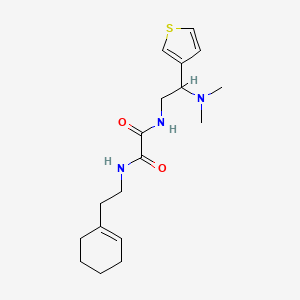

“3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C19H19N7O2S. It has an average mass of 409.465 Da and a monoisotopic mass of 409.132080 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,5-d]pyrimidine core, which is a fused ring system containing two nitrogen atoms and four carbon atoms in the pyrimidine ring and three nitrogen atoms in the triazole ring. Attached to this core are a 3-methyl group, a 7-piperazin-1-yl group, and a naphthalen-2-ylsulfonyl group attached to the piperazine ring .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 683.2±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C. It has an enthalpy of vaporization of 100.2±3.0 kJ/mol and a flash point of 367.0±34.3 °C. Its index of refraction is 1.773, and it has a molar refractivity of 111.0±0.5 cm3. It has 9 H-bond acceptors, 0 H-bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic compounds derived from chalcones containing the naphthalene moiety show significant antitumor and antimicrobial activities. Microwave irradiation techniques have been found to yield the best purity and yields for these compounds, which include derivatives such as pyrazolines, pyrimidines, oxazepines, and triazolo-pyrimidines. Compounds synthesized have demonstrated very high antitumor activity as well as high antibacterial and antifungal properties (Hassan et al., 2022).

New 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing morpholine, piperidine, or piperazine moieties, have been synthesized and tested for their antihypertensive activity. Among these, certain compounds have shown promising results, indicating the potential of these structures in developing antihypertensive drugs (Bayomi et al., 1999).

Antimicrobial and Antifungal Properties

- The synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives has been explored, with several compounds showing promising antimicrobial activities. This research highlights the potential of these compounds in addressing bacterial infections (El-Agrody et al., 2000).

Synthesis Techniques and Utility

- A multifunctional enaminone derived from naphtho[1,2-b][1,4]oxazin has been synthesized, leading to the development of novel pyrimidines, pyrazoles, and other heterocyclic compounds with antimicrobial and antifungal activities. This work demonstrates the versatility of such compounds in synthesizing biologically active molecules (El Azab & Khaled, 2015).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its diverse biological activities.

Mode of Action

It is known that indole derivatives, which share some structural similarities with this compound, can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could impact multiple biochemical pathways

Result of Action

It is known that indole derivatives can have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name |

3-methyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O2S/c1-24-18-17(22-23-24)19(21-13-20-18)25-8-10-26(11-9-25)29(27,28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHQBCSFEXFZRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2381880.png)

![6-(Piperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine dihydrochloride](/img/structure/B2381881.png)

![2-((2-fluorobenzyl)thio)-6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2381886.png)

![Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2381894.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2381898.png)